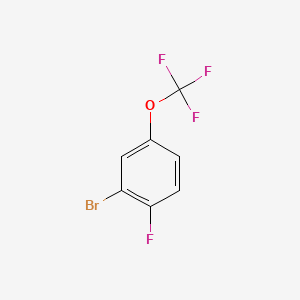

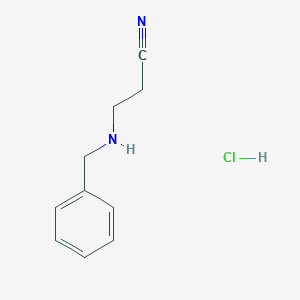

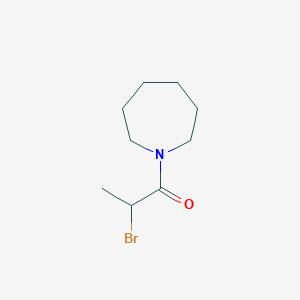

![molecular formula C21H28N2O2S B1292893 2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 865419-00-7](/img/structure/B1292893.png)

2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene . Thiophene and its derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using IR, 1H NMR, and 13C NMR . For example, the IR spectrum can show peaks corresponding to NH2, C≡N, and C=O groups . The 1H NMR spectrum can show peaks corresponding to CH2, ArH, and NH2 . The 13C NMR spectrum can show peaks corresponding to piperazine Cs, Ar. Cs, C≡N, and C=O .Chemical Reactions Analysis

The chemical reactions of thiophene derivatives can be analyzed using various spectroscopic techniques . The yield, melting point, and IR, 1H NMR, and 13C NMR spectra can provide information about the chemical reactions .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives have been studied for their anticancer properties. The presence of the thiophene ring in molecules is associated with a range of pharmacological activities, including anticancer effects . The specific compound could be investigated for its potential to act as a kinase inhibitor, which is a common strategy in cancer treatment.

Organic Electronics: Semiconductors

The thiophene moiety is a key component in the development of organic semiconductors. Its incorporation into compounds can lead to materials with desirable electronic properties for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science: Corrosion Inhibitors

Thiophene and its derivatives are known to serve as corrosion inhibitors. This application is crucial in protecting metals and alloys from corrosive processes, which is vital in industrial chemistry .

Pharmaceutical Applications: Anti-inflammatory Drugs

Compounds with a thiophene ring, such as the one being analyzed, have shown anti-inflammatory properties. This makes them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Thiophene derivatives have demonstrated antimicrobial activity against various organisms. Research into the specific compound could explore its effectiveness against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Anesthetics

The structural similarity of the compound to known anesthetics that contain thiophene rings suggests potential use as a local anesthetic, particularly in dental procedures .

Voltage-Gated Sodium Channel Blockers

Given the compound’s structural characteristics, it may be researched for its potential as a voltage-gated sodium channel blocker. This application is significant in the development of treatments for conditions like epilepsy .

Anti-Atherosclerotic Agents

Lastly, the compound’s potential anti-atherosclerotic properties could be of interest. Atherosclerosis is a condition characterized by the hardening and narrowing of the arteries, and thiophene derivatives may offer a therapeutic approach .

Mecanismo De Acción

Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Indole is an important heterocyclic system that provides the skeleton to many biologically active compounds .

Thiophene Derivatives

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. Thiophene derivatives are utilized in industrial chemistry and material science. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

Direcciones Futuras

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Propiedades

IUPAC Name |

2-amino-N-(3-methoxyphenyl)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-5-21(2,3)13-9-10-16-17(11-13)26-19(22)18(16)20(24)23-14-7-6-8-15(12-14)25-4/h6-8,12-13H,5,9-11,22H2,1-4H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBIABXWMLATQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

![2-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1292828.png)